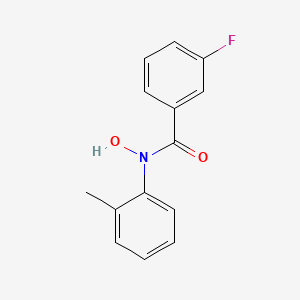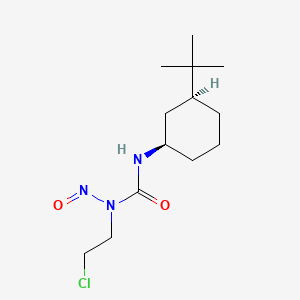
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexyl ring substituted with a tert-butyl group, a chloroethyl group, and a nitrosourea moiety. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.
Addition of the chloroethyl group: The chloroethyl group is added through nucleophilic substitution reactions.
Formation of the nitrosourea moiety: The nitrosourea group is formed by reacting the intermediate compound with nitrosating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrosourea moiety to amines.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the cyclohexyl ring.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea involves its interaction with molecular targets and pathways. The nitrosourea moiety is known to alkylate DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. This mechanism is particularly relevant in its potential anticancer activity, where it induces cell death in rapidly dividing cells.
Comparaison Avec Des Composés Similaires
cis-1-(3-tert-Butylcyclohexyl)-3-(2-chloroethyl)-3-nitrosourea can be compared with other nitrosourea compounds, such as:
Carmustine: Another nitrosourea compound used in chemotherapy.
Lomustine: Similar in structure and used for treating brain tumors.
Semustine: Used in cancer treatment with a similar mechanism of action.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other nitrosoureas.
Propriétés
Numéro CAS |
74751-36-3 |
|---|---|
Formule moléculaire |
C13H24ClN3O2 |
Poids moléculaire |
289.80 g/mol |
Nom IUPAC |
3-[(1R,3S)-3-tert-butylcyclohexyl]-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C13H24ClN3O2/c1-13(2,3)10-5-4-6-11(9-10)15-12(18)17(16-19)8-7-14/h10-11H,4-9H2,1-3H3,(H,15,18)/t10-,11+/m0/s1 |
Clé InChI |
LTXPNHSMRSFKEW-WDEREUQCSA-N |
SMILES isomérique |
CC(C)(C)[C@H]1CCC[C@H](C1)NC(=O)N(CCCl)N=O |
SMILES canonique |
CC(C)(C)C1CCCC(C1)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
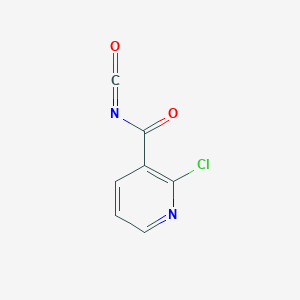
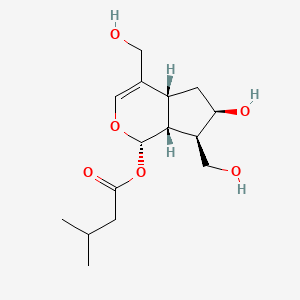
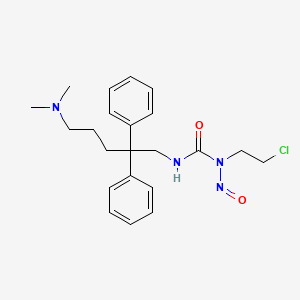

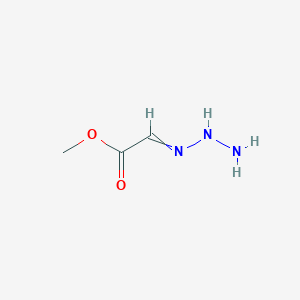
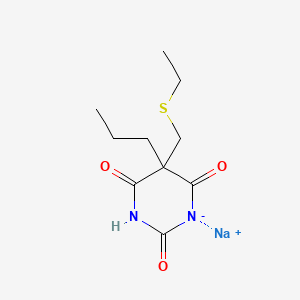
![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
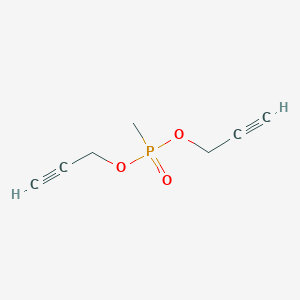
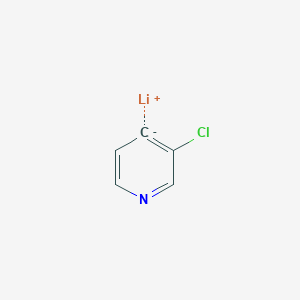
![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)

